N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of N-substituted amines, which are structurally related to N-(2-Hydroxyethyl)(cyclopropylmethyl)amine hydrochloride, can be achieved through various methods. For instance, a one-pot procedure for the synthesis of N-substituted 2-(arylmethyl)pyrrolidines is described, which involves a hydroamination/cyclopropylimine rearrangement/reduction sequence . This method could potentially be adapted for the synthesis of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine hydrochloride by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to N-(2-Hydroxyethyl)(cyclopropylmethyl)amine hydrochloride can be characterized using techniques such as FTIR, 1H NMR, and 13C NMR . These techniques provide detailed information about the functional groups present and the overall molecular architecture, which is crucial for confirming the identity and purity of the synthesized compound.
Chemical Reactions Analysis
The reactivity of N-substituted amines and related compounds can be quite diverse. For example, N-benzyl-N-cyclopropylamine undergoes oxidation catalyzed by cytochrome P450, leading to various products including cyclopropanone hydrate and 3-hydroxypropionaldehyde . This suggests that N-(2-Hydroxyethyl)(cyclopropylmethyl)amine hydrochloride could also undergo similar oxidation reactions, potentially leading to interesting derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine hydrochloride can be inferred from related compounds. For instance, the optimal reaction conditions for the synthesis of related compounds, such as the reaction medium, base catalysts, and reaction time, are crucial for achieving high yields and purity . Additionally, the stability of the compound in various conditions, solubility, and reactivity with other chemicals are important properties that can be determined experimentally.
Scientific Research Applications
Metabolic Pathways and Drug Metabolism
One application of this compound is in the study of metabolic pathways, particularly in relation to the metabolism of tricyclic antidepressants such as Amitriptyline. Amitriptyline undergoes oxidative metabolism leading to the production of secondary and primary amines, including similar structural analogs. Understanding these pathways helps in deciphering the metabolic fate of drugs in humans, which is crucial for drug design and therapeutic efficacy (Breyer‐Pfaff, 2004).
Corrosion Inhibition
Another significant area of research involving compounds with similar functional groups is in the development of corrosion inhibitors for metal substrates. Carbohydrate polymers, containing free amine and hydroxyl groups, have been explored for their potential to form protective coatings on metals to prevent corrosion. The effectiveness of these polymers is linked to their molecular weights, chemical composition, and the presence of functional groups capable of metal ion chelation and coordinate bonding (Umoren & Eduok, 2016).
Organic Synthesis and Catalysis
Compounds with amine functionalities are pivotal in organic synthesis, particularly in reactions involving C-H bond functionalization. Metalloporphyrin catalysts have been employed in the hydroxylation, amination, and carbenoid insertion of saturated C-H bonds, underscoring the role of such functional groups in enhancing reaction selectivity and efficiency. This research illuminates the mechanisms by which these catalysts operate, offering insight into potential applications in biomimetic studies and organic synthesis (Che et al., 2011).
Environmental Remediation
Research into the degradation of nitrogen-containing hazardous compounds through advanced oxidation processes (AOPs) has highlighted the significance of compounds with amine functionalities. These processes effectively mineralize nitrogen-containing compounds in water, improving the efficacy of treatment schemes. This body of work emphasizes the global concern over toxic amino-compounds in water and the development of technologies for their degradation (Bhat & Gogate, 2021).
Surface Chemistry and Material Science
Compounds with amine groups play a crucial role in the generation of chemically reactive surfaces for biomolecule immobilization and cell colonization. Plasma methods have been employed to fabricate surfaces with amine functionalities, demonstrating their utility in bio-interface applications. This research is essential for understanding how such surfaces can be optimized for medical and material science applications (Siow et al., 2006).
Safety And Hazards
properties
IUPAC Name |
2-(cyclopropylmethylamino)ethanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c8-4-3-7-5-6-1-2-6;/h6-8H,1-5H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFNQDQMBZGIJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCCO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride |
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